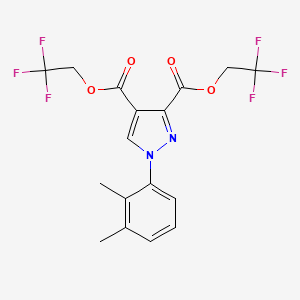
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid group attached to a 3-chlorophenyl ring and a cyclohexyl ester group. It is used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-chlorophenyl)-, cyclohexyl ester typically involves the reaction of 3-chlorophenyl isocyanate with cyclohexanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The general reaction can be represented as follows:
3-chlorophenyl isocyanate+cyclohexanol→Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reactants but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a solvent like ethanol or methanol.
Major Products Formed
Hydrolysis: Yields 3-chlorophenyl carbamic acid and cyclohexanol.
Substitution: Yields substituted carbamates depending on the nucleophile used.
科学的研究の応用
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a prodrug or in drug delivery systems.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
作用機序
The mechanism of action of carbamic acid, (3-chlorophenyl)-, cyclohexyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
類似化合物との比較
Similar Compounds
- Carbamic acid, (3-chlorophenyl)-, ethyl ester
- Carbamic acid, 3-chlorophenyl-, methyl ester
Comparison
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester is unique due to the presence of the cyclohexyl ester group, which imparts different physical and chemical properties compared to its ethyl and methyl counterparts. The cyclohexyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other esters may not be as effective.
特性
CAS番号 |
116373-55-8 |
|---|---|
分子式 |
C13H16ClNO2 |
分子量 |
253.72 g/mol |
IUPAC名 |
cyclohexyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H16ClNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) |
InChIキー |
ILBAXXVDXITICM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)OC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)

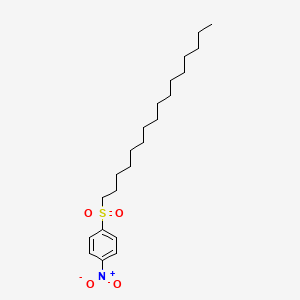
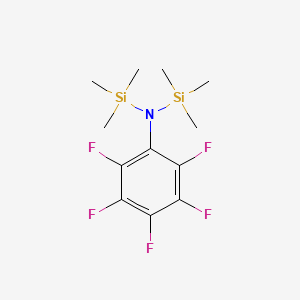
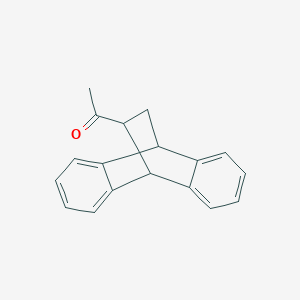
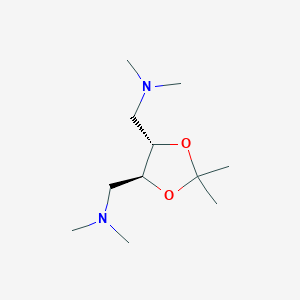

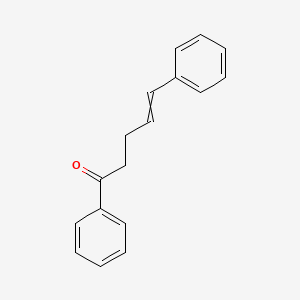

![Benzene, 1-methyl-4-[[(methylthio)methyl]thio]-](/img/structure/B11951533.png)
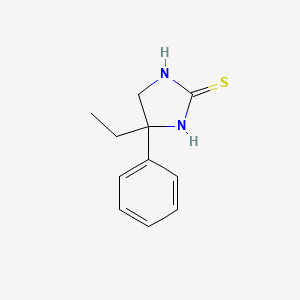
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951539.png)
